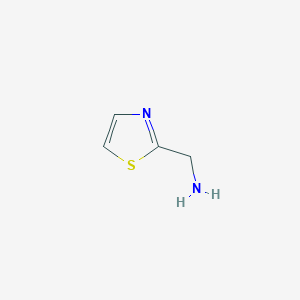

Thiazol-2-ylmethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazol-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c5-3-4-6-1-2-7-4/h1-2H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZSYOPADROCMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373401 | |

| Record name | Thiazol-2-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55661-33-1 | |

| Record name | Thiazol-2-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-thiazol-2-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thiazol-2-ylmethanamine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazol-2-ylmethanamine is a heterocyclic amine containing a thiazole ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. This document provides a detailed overview of the chemical properties, structure, and potential synthetic and analytical methodologies related to this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Properties and Structure

This compound, also known as 2-(aminomethyl)thiazole, is a versatile building block in organic synthesis. Its chemical structure and properties are fundamental to its reactivity and potential applications.

Chemical Structure

The structure of this compound is characterized by a five-membered thiazole ring with a methylamine substituent at the 2-position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Weight | 114.17 g/mol | [1][2] |

| Appearance | Colorless to Yellow to Orange clear liquid | [4] |

| Boiling Point | 95 °C at 14 mmHg | [4][5] |

| Melting Point | 180-185 °C | |

| Flash Point | 104 °C | [4][5] |

| Density | 1.239 g/cm³ | |

| LogP | 1.3021 | |

| Topological Polar Surface Area (TPSA) | 67.15 Ų | [3] |

Note: Some physical properties, such as the boiling point, are reported under reduced pressure. The melting point appears to be for the hydrochloride salt.

Synthesis and Analysis

While specific, detailed experimental protocols for the synthesis of this compound were not found in the immediate search results, general methods for the synthesis of thiazole derivatives are well-established. The most common approach is the Hantzsch thiazole synthesis.

General Synthetic Approach: Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the reaction of an α-haloketone or α-haloaldehyde with a thioamide. For this compound, a plausible synthetic route would involve the reaction of a protected 2-amino-2-haloacetaldehyde with thioformamide.

A generalized one-pot procedure for the synthesis of 2-aminothiazole derivatives involves the reaction of aromatic methyl ketones with thiourea in the presence of a brominating agent like copper(II) bromide.[6]

A conceptual workflow for the synthesis of a thiazole derivative is outlined below:

Caption: Conceptual workflow for thiazole synthesis.

Analytical Characterization

The purity and structure of this compound are typically confirmed using standard analytical techniques.

-

Gas Chromatography (GC): Used to determine the purity of the compound. A purity of >95.0% is commonly reported by commercial suppliers.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure by analyzing the magnetic properties of atomic nuclei.[7]

-

Mass Spectrometry (MS): Provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.

Biological and Medicinal Significance

The thiazole ring is a prominent scaffold in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of pharmacological activities.[8][9] Derivatives of 2-aminothiazole, to which this compound is structurally related, have shown potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[10]

While specific signaling pathways for this compound are not detailed in the provided search results, the broader class of thiazole derivatives has been shown to interact with various biological targets. For instance, some thiazole derivatives act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is involved in insulin signaling pathways.[8]

The potential biological activities of thiazole derivatives are diverse and are an active area of research in drug discovery.

Caption: Potential biological roles of thiazole derivatives.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[1][5] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[5] It is recommended to store the compound in a cool, dark place under an inert atmosphere as it may be air-sensitive.[4]

Conclusion

This compound is a valuable chemical intermediate with a rich foundation in the broader class of biologically active thiazole derivatives. This guide provides a summary of its core chemical properties and structure, offering a starting point for researchers and drug development professionals. While specific experimental protocols and detailed biological pathway information for this particular molecule require further investigation, the general principles of thiazole chemistry and pharmacology provide a strong framework for its potential applications. Further research into the specific biological targets and mechanisms of action of this compound could unveil novel therapeutic opportunities.

References

- 1. 1,3-Thiazol-2-ylmethanamine | C4H6N2S | CID 2756507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 55661-33-1 | this compound | Amines | Ambeed.com [ambeed.com]

- 4. This compound | 55661-33-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | 55661-33-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. 55661-33-1|this compound|BLD Pharm [bldpharm.com]

- 8. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Spectroscopic Profile of (2-Thiazolyl)methylamine (CAS 55661-33-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for (2-Thiazolyl)methylamine, CAS number 55661-33-1. The information presented herein is intended to support research and development activities by offering detailed insights into the structural characterization of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Chemical Identity

| Chemical Name | (2-Thiazolyl)methylamine |

| Synonyms | 1,3-Thiazol-2-ylmethylamine, 2-(Aminomethyl)thiazole |

| CAS Number | 55661-33-1 |

| Molecular Formula | C₄H₆N₂S |

| Molecular Weight | 114.17 g/mol [1] |

| Structure | A primary amine attached to a thiazole ring via a methylene bridge. |

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for (2-Thiazolyl)methylamine.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.7 | Doublet | 1H | 2.0 | Thiazole ring proton |

| 7.25 | Doublet | 1H | 2.0 | Thiazole ring proton |

| 4.2 | Singlet | 2H | - | Methylene protons (-CH₂-) |

| 1.7 | Broad Singlet | 2H | - | Amine protons (-NH₂) |

Note: Data obtained in CDCl₃ at 250 MHz.[2]

Infrared (IR) Spectroscopic Data

| Wavenumber Range (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3250 | Medium, Sharp (two bands) | N-H Stretch | Primary Amine (-NH₂) |

| 3100-3000 | Medium to Weak | C-H Stretch | Aromatic (Thiazole ring) |

| 2950-2850 | Medium to Weak | C-H Stretch | Aliphatic (Methylene group) |

| 1650-1580 | Medium | N-H Bend | Primary Amine (-NH₂) |

| ~1600 and ~1470 | Medium to Weak | C=C and C=N Stretch | Thiazole ring |

| 1450-1400 | Medium | CH₂ Scissoring | Methylene group |

| 1250-1020 | Medium | C-N Stretch | Amine |

Mass Spectrometry (MS) Data

Specific experimental mass spectrometry data for (2-Thiazolyl)methylamine is not publicly available. However, based on its molecular weight of 114.17 g/mol , the expected molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would appear at m/z 114.

Experimental Protocols

Detailed methodologies for the acquisition of the cited and expected spectroscopic data are provided below.

¹H NMR Spectroscopy

Objective: To determine the proton environment in the molecular structure of (2-Thiazolyl)methylamine.

Instrumentation: 250 MHz Nuclear Magnetic Resonance Spectrometer.

Sample Preparation:

-

A sample of approximately 5-10 mg of (2-Thiazolyl)methylamine was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

The solution was transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).

Data Acquisition:

-

Solvent: CDCl₃[2]

-

Frequency: 250 MHz[2]

-

Temperature: Standard probe temperature (approximately 298 K).

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: Typically 16 to 64 scans are acquired to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

Data Processing:

-

The raw data (Free Induction Decay - FID) was Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum was phase-corrected and baseline-corrected.

-

Chemical shifts were referenced to the internal standard (TMS).

-

Integration of the signals was performed to determine the relative number of protons.

-

Coupling constants were measured from the splitting patterns of the signals.

FT-IR Spectroscopy (General Protocol for a Liquid Sample)

Objective: To identify the functional groups present in (2-Thiazolyl)methylamine.

Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Acquire a background spectrum of the empty ATR crystal.

-

Place a small drop of liquid (2-Thiazolyl)methylamine directly onto the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: Typically 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to different functional groups.

Mass Spectrometry (General Protocol for a Liquid Sample via Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of (2-Thiazolyl)methylamine.

Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

-

A small amount of the liquid sample is injected into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

The sample is vaporized in the ion source.

Ionization:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: Typically 70 eV.

Mass Analysis:

-

The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition and Processing:

-

The detector records the abundance of ions at each m/z value.

-

The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

-

The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.

Workflow Visualization

The following diagram illustrates a typical analytical workflow for the spectroscopic characterization of a chemical compound like (2-Thiazolyl)methylamine.

Caption: Analytical workflow for spectroscopic characterization.

This guide provides a foundational understanding of the spectroscopic characteristics of (2-Thiazolyl)methylamine. For further in-depth analysis or specific applications, it is recommended to acquire experimental data under controlled laboratory conditions.

References

Thiazol-2-ylmethanamine Hydrochloride: An In-depth Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for determining the solubility and stability of thiazol-2-ylmethanamine hydrochloride. Due to a lack of extensive publicly available experimental data for this specific compound, this guide also includes information on analogous thiazole-containing compounds and general methodologies widely accepted in the pharmaceutical industry.

Physicochemical Properties

This compound hydrochloride is a solid at room temperature. Key physicochemical identifiers and a predicted aqueous solubility for the free base are summarized below. It is important to note that the provided solubility data is calculated and not derived from experimental studies.[1]

| Property | Value | Source |

| CAS Number | 850852-85-6 | Sigma-Aldrich |

| Molecular Formula | C₄H₇ClN₂S | Sigma-Aldrich |

| Molecular Weight | 150.63 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Predicted Aqueous Solubility (free base) | 13.9 mg/mL | Ambeed |

Solubility

For context, the solubility of a structurally related compound, 2-amino-4-phenyl thiazole, has been reported in various solvents. This information can serve as a useful reference for designing solubility studies for this compound hydrochloride.

| Solvent | Solubility of 2-amino-4-phenyl thiazole |

| Ethanol | ~12 mg/mL |

| DMSO | ~10 mg/mL |

| Ethanol:PBS (pH 7.2) (1:10) | ~0.1 mg/mL |

It is crucial to experimentally determine the solubility of this compound hydrochloride in various pharmaceutically relevant solvents and buffer systems to support formulation development.

Stability Profile

Detailed stability data for this compound hydrochloride is not extensively documented. However, general knowledge of thiazole-containing compounds suggests potential areas of instability. Thiazole rings can be susceptible to photo-degradation. Additionally, some 2-aminothiazole derivatives have shown instability in DMSO stock solutions.

Recommended storage conditions from commercial suppliers suggest storing the compound in an inert atmosphere at 2-8°C.

To establish a comprehensive stability profile, forced degradation studies are essential. These studies intentionally stress the compound under various conditions to identify potential degradation pathways and degradation products. This information is critical for developing stability-indicating analytical methods and for determining appropriate storage and handling conditions.

Experimental Protocols

The following sections detail standardized protocols for determining the solubility and stability of this compound hydrochloride.

Solubility Determination: Shake-Flask Method

The shake-flask method is a common technique for determining equilibrium solubility.

Methodology:

-

Preparation: Prepare saturated solutions by adding an excess amount of this compound hydrochloride to various solvents (e.g., water, methanol, ethanol, DMSO, and relevant buffers) in sealed flasks.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully collect the supernatant, ensuring no solid material is transferred. Filtration through a suitable, low-binding filter (e.g., 0.45 µm PTFE) can also be used.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Caption: Workflow for solubility determination using the shake-flask method.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop a stability-indicating analytical method.

Methodology:

A stock solution of this compound hydrochloride is subjected to the following stress conditions:

-

Acidic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 N to 1 N hydrochloric acid.

-

Incubate at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., up to 7 days), with samples taken at various time points.

-

Neutralize the samples before analysis.

-

-

Basic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 N to 1 N sodium hydroxide.

-

Incubate at room temperature or a slightly elevated temperature for a defined period, with samples taken at various time points.

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%).

-

Keep the mixture at room temperature for a defined period, protected from light.

-

Analyze samples at various time points.

-

-

Photolytic Degradation:

-

Expose a solution of the compound to a light source with a specified output (e.g., in a photostability chamber).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples at various time points.

-

-

Thermal Degradation:

-

Expose a solid sample of the compound to high temperatures (e.g., 60-80°C) in a controlled oven.

-

Analyze samples at various time points.

-

Analysis of Stressed Samples:

All samples from the forced degradation studies should be analyzed by a stability-indicating HPLC method. This method must be able to separate the intact drug from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the analyte peak is free from co-eluting impurities.

Caption: General workflow for forced degradation studies.

Potential Signaling Pathways and Logical Relationships

As this compound hydrochloride is a research chemical, its specific biological targets and signaling pathways are not well-defined in public literature. Thiazole moieties are present in a wide range of biologically active compounds, and their mechanism of action is diverse. Further research is required to elucidate the specific biological activities of this compound.

The logical relationship for developing a stability-indicating method is a sequential process.

Caption: Logical workflow for stability-indicating method development.

Conclusion and Recommendations

This technical guide summarizes the currently available information on the solubility and stability of this compound hydrochloride. The lack of comprehensive experimental data highlights a significant knowledge gap. It is strongly recommended that researchers and drug development professionals conduct thorough experimental investigations to determine the aqueous and non-aqueous solubility, as well as a complete forced degradation profile for this compound. The protocols outlined in this guide provide a robust framework for undertaking such studies. The resulting data will be invaluable for ensuring the quality, safety, and efficacy of any potential pharmaceutical products containing this compound hydrochloride.

References

The Biological Potential of Thiazole-2-ylmethanamine and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide provides a comprehensive overview of the biological activities associated with the thiazole scaffold, there is a notable scarcity of publicly available research specifically focused on the biological activities of the parent compound, Thiazol-2-ylmethanamine, and its simple derivatives. The following information is therefore largely based on studies of more complex thiazole-containing molecules and should be interpreted as a guide to the potential activities of this chemical class, rather than a definitive account of this compound itself. This highlights a significant gap in current medicinal chemistry research and underscores the potential for novel discoveries in this specific chemical space.

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. Thiazole-containing compounds have been successfully developed as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and neuroprotective agents.[1][2][3] This guide explores the known biological activities of thiazole derivatives, with a particular focus on the potential of the this compound core.

Antimicrobial Activity

Thiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The mechanism of action for these compounds is often multifaceted and can involve the inhibition of essential microbial enzymes.

Quantitative Data for Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | Activity | Value | Reference |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (43a) | Staphylococcus aureus | MIC | 16.1 µM | [1] |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (43a) | Escherichia coli | MIC | 16.1 µM | [1] |

| Thiazole-pyrazoline hybrid | Escherichia coli | MIC | 0.23–0.7 mg/mL | [4] |

| Thiazole-pyrazoline hybrid | Staphylococcus aureus | MIC | 0.23–0.7 mg/mL | [4] |

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivative | Staphylococcus aureus | MIC | 3.9 µg/mL | [4] |

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.[5][6][7]

Materials:

-

Nutrient agar plates

-

Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)

-

Test compound solution (in a suitable solvent like DMSO)

-

Positive control (e.g., standard antibiotic)

-

Negative control (solvent alone)

-

Sterile cork borer (6-8 mm diameter)

-

Micropipette

-

Incubator

Procedure:

-

Inoculation of Agar Plates: A standardized inoculum of the test bacteria is uniformly spread over the surface of the nutrient agar plates using a sterile cotton swab.

-

Well Creation: Sterile cork borer is used to punch wells of uniform diameter in the agar.

-

Sample Addition: A fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control are added to the respective wells.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone of no bacterial growth around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow: Agar Well Diffusion Assay

Caption: Workflow for the Agar Well Diffusion Assay.

Anticancer Activity

A significant body of research has focused on the anticancer properties of thiazole derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms that include the disruption of key signaling pathways and induction of apoptosis.

Quantitative Data for Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | Activity | Value | Reference |

| Thiazole derivative 3b | PI3Kα | IC50 | 0.086 µM | [2] |

| Thiazole derivative 3b | mTOR | IC50 | 0.221 µM | [2] |

| Thiazole derivative 4i | SaOS-2 (Osteosarcoma) | IC50 | 0.190 µg/mL | [8] |

| Thiazole-coumarin hybrid 6a | PI3K | IC50 | 2.33 nM | [9] |

| Thiazolidin-4-one derivative 5d | MCF-7 (Breast Cancer) | IC50 | 7.22 µg/mL | [10] |

IC50: Half-maximal Inhibitory Concentration

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[11][12][13] Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development. Several thiazole derivatives have been identified as potent inhibitors of this pathway.[2][3]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

Experimental Protocol: PI3K Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the PI3K enzyme.[14][15]

Materials:

-

Recombinant human PI3K enzyme

-

PI(4,5)P2 substrate

-

ATP

-

Kinase buffer

-

Test compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Reaction Setup: In a microplate well, combine the kinase buffer, PI3K enzyme, and the test compound at various concentrations.

-

Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the substrate (PI(4,5)P2) and ATP to initiate the kinase reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal is typically measured as luminescence or fluorescence.

-

Data Analysis: The percentage of inhibition is calculated by comparing the signal in the presence of the inhibitor to the control (no inhibitor). The IC50 value is then determined from a dose-response curve.

Conclusion and Future Directions

The thiazole scaffold is a versatile and valuable starting point for the development of new therapeutic agents. The diverse biological activities exhibited by thiazole derivatives, including potent antimicrobial and anticancer effects, highlight the significant potential of this heterocyclic system.

The specific focus of this guide, this compound and its simple derivatives, represents a largely unexplored area within this chemical space. The lack of extensive research on these simpler structures presents a compelling opportunity for medicinal chemists. Future investigations should aim to:

-

Synthesize and characterize a library of simple this compound derivatives.

-

Systematically screen these compounds for a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.

-

Elucidate the mechanisms of action for any active compounds to identify their molecular targets and affected signaling pathways.

-

Conduct structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.

By undertaking such a research program, the full therapeutic potential of this fundamental thiazole scaffold can be unlocked, potentially leading to the discovery of novel and effective drug candidates.

References

- 1. jchemrev.com [jchemrev.com]

- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. hereditybio.in [hereditybio.in]

- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistnotes.com [chemistnotes.com]

- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]

- 10. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 13. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. benchchem.com [benchchem.com]

Thiazol-2-ylmethanamine: A Versatile Primary Amine for the Construction of Novel Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Thiazol-2-ylmethanamine is a pivotal heterocyclic building block, offering a unique combination of a reactive primary amine and an aromatic thiazole ring. This structure provides a versatile platform for the synthesis of a diverse array of more complex heterocyclic systems, many of which are of significant interest in medicinal chemistry and drug discovery. This technical guide explores the synthesis, reactivity, and application of this compound as a foundational element in the construction of novel molecular architectures.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of an aminomethyl group at the C2 position of the thiazole ring. Two common and effective methods are the amination of 2-(chloromethyl)thiazole and the reduction of 2-cyanothiazole.

Synthesis via Amination of 2-(Chloromethyl)thiazole

A prevalent method for synthesizing this compound involves a two-step process starting from a suitable precursor to form 2-(chloromethyl)thiazole, followed by nucleophilic substitution with an amine source.

Step 1: Synthesis of 2-(Chloromethyl)thiazole Hydrochloride

The precursor, 2-(chloromethyl)thiazole, is often prepared and used as its hydrochloride salt for improved stability. One synthetic approach involves the reaction of 1-isothiocyanato-2-chloro-2-propene with chlorine gas.[1]

Step 2: Amination of 2-(Chloromethyl)thiazole

The reactive chloromethyl group can be displaced by an amine. A common method for such aminations is the Gabriel synthesis, which utilizes phthalimide as an ammonia surrogate to avoid multiple alkylations, followed by hydrazinolysis to release the primary amine.

Diagram illustrating the synthesis of this compound via the Gabriel synthesis.

digraph "synthesis_of_thiazol_2_ylmethanamine" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];"2_chloromethylthiazole" [label="2-(Chloromethyl)thiazole"]; "potassium_phthalimide" [label="Potassium Phthalimide"]; "intermediate" [label="N-(Thiazol-2-ylmethyl)phthalimide"]; "hydrazine" [label="Hydrazine (N2H4)"]; "thiazol_2_ylmethanamine" [label="this compound"]; "phthalhydrazide" [label="Phthalhydrazide"];

"2_chloromethylthiazole" -> "intermediate" [label="DMF"]; "potassium_phthalimide" -> "intermediate"; "intermediate" -> "thiazol_2_ylmethanamine" [label="Ethanol, Reflux"]; "hydrazine" -> "thiazol_2_ylmethanamine"; "intermediate" -> "phthalhydrazide" [style=dashed]; }

Caption: Synthesis of this compound.

Synthesis via Reduction of 2-Cyanothiazole

An alternative and direct route to this compound is the reduction of 2-cyanothiazole. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Workflow for the reduction of 2-cyanothiazole.

digraph "reduction_of_2_cyanothiazole" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];"2_cyanothiazole" [label="2-Cyanothiazole"]; "reduction" [label="Reduction", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "workup" [label="Aqueous Workup", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "product" [label="this compound"];

"2_cyanothiazole" -> "reduction" [label="1. LiAlH4, THF"]; "reduction" -> "workup" [label="2. H2O, NaOH(aq)"]; "workup" -> "product"; }

Caption: Reduction of 2-Cyanothiazole.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₄H₆N₂S | [2] |

| Molecular Weight | 114.17 g/mol | [2] |

| CAS Number | 55661-33-1 | [2] |

| Appearance | Colorless to yellow liquid | |

| Boiling Point | Not specified | |

| 1H NMR (CDCl₃, δ ppm) | ~7.6 (d, 1H), ~7.1 (d, 1H), ~4.2 (s, 2H), ~1.9 (s, 2H, br) | [3][4] |

| 13C NMR (CDCl₃, δ ppm) | ~170, ~142, ~118, ~45 | [2][3] |

Reactivity and Applications as a Building Block

The primary amine of this compound serves as a versatile nucleophile, enabling a wide range of chemical transformations to construct more elaborate heterocyclic systems.

N-Acylation Reactions

The amino group readily undergoes acylation with acid chlorides or anhydrides to form the corresponding amides. These derivatives are often investigated for their biological activities.[5]

General scheme for N-acylation.

digraph "N_acylation" {

graph [splines=ortho, nodesep=0.7];

node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];

edge [fontname="Arial", color="#5F6368"];

"start" [label="this compound"];

"reagent" [label="R-COCl or (RCO)2O"];

"product" [label="N-(Thiazol-2-ylmethyl)amide"];

"start" -> "product" [label="Base (e.g., Pyridine or NEt3)"];

"reagent" -> "product";

}```

Caption: N-Acylation Reaction.

Schiff Base Formation

Condensation with aromatic aldehydes provides a straightforward route to Schiff bases (imines). These compounds can serve as intermediates for further cyclization reactions or be evaluated for their own biological properties.

Aldehyde Reactant

Product

Yield (%)

Reference

Substituted Benzaldehydes

2-Benzylideneaminonaphthothiazoles

-

Indole-3-carbaldehyde

Schiff base of 2-aminothiazole

-

Synthesis of Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of fused bicyclic and tricyclic heterocycles, such as imidazo[2,1-b]thiazoles and pyrimido[2,1-b]thiazoles. These scaffolds are prevalent in many biologically active molecules.

3.3.1. Imidazo[2,1-b]thiazoles

The reaction of 2-aminothiazole derivatives with α-haloketones is a common method for the synthesis of the imidazo[2,1-b]thiazole core. By analogy, this compound can be utilized to generate derivatives with a methylene linker. These compounds have been investigated as selective COX-2 inhibitors.

3.3.2. Pyrimido[2,1-b]thiazoles

Cyclocondensation reactions of 2-aminothiazole derivatives with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrimido[2,1-b]thiazole systems.

General reaction pathway for fused heterocycle synthesis.

digraph "fused_heterocycles" {

graph [splines=ortho, nodesep=0.7];

node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];

edge [fontname="Arial", color="#5F6368"];

"start" [label="this compound"];

"reagent1" [label="α-Haloketone"];

"reagent2" [label="β-Dicarbonyl Compound"];

"product1" [label="Imidazo[2,1-b]thiazole derivative"];

"product2" [label="Pyrimido[2,1-b]thiazole derivative"];

"start" -> "product1";

"reagent1" -> "product1" [label="Cyclocondensation"];

"start" -> "product2";

"reagent2" -> "product2" [label="Cyclocondensation"];

}

Caption: Fused Heterocycle Synthesis.

Biological Significance of Derived Compounds

Thiazole-containing compounds exhibit a broad spectrum of biological activities, and derivatives of this compound are no exception. Research has shown that compounds synthesized from this building block possess potential antimicrobial, anticancer, and anti-inflammatory properties.

Compound Class Biological Activity IC₅₀ / MIC Reference 4-(4-Bromophenyl)-thiazol-2-amine derivatives Anticancer (MCF7 cell line) IC₅₀ = 10.5 µM (for compound p2) [6] Thiazole-based Schiff bases Antibacterial (various strains) MIC = 6.25 µg/mL (for some derivatives) [7] Imidazo[2,1-b]thiazole derivatives COX-2 Inhibition IC₅₀ in the range of 0.08-0.16 µM [8] N-(6-Arylbenzo[d]thiazol-2-yl)acetamide derivatives Urease Inhibition More active than standard

Experimental Protocols

Proposed Synthesis of this compound via Gabriel Synthesis

Materials:

-

2-(Chloromethyl)thiazole hydrochloride

-

Potassium phthalimide

-

N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

To a solution of 2-(chloromethyl)thiazole (liberated from its hydrochloride salt by neutralization with a mild base like NaHCO₃ and extraction) in anhydrous DMF, add potassium phthalimide (1.1 equivalents).

-

Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Filter the precipitated N-(thiazol-2-ylmethyl)phthalimide, wash with water, and dry.

-

Suspend the dried intermediate in ethanol and add hydrazine hydrate (2 equivalents).

-

Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

-

Cool the reaction mixture, filter off the phthalhydrazide, and wash it with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude this compound by distillation under reduced pressure or by column chromatography on silica gel.

General Procedure for Schiff Base Formation

Materials:

-

This compound

-

Substituted aromatic aldehyde (1 equivalent)

-

Ethanol or Glacial Acetic Acid

-

Catalytic amount of acid (e.g., a drop of H₂SO₄) if using ethanol

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol or glacial acetic acid.

[9]2. Add the substituted aromatic aldehyde (1 equivalent) to the solution.

-

If using ethanol, add a catalytic amount of a strong acid.

-

Reflux the reaction mixture for 3-8 hours, monitoring by TLC.

[9]5. Upon completion, cool the reaction mixture. If a precipitate forms, filter and recrystallize from a suitable solvent (e.g., ethanol).

-

If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation. Filter, wash with water, and recrystallize the crude product.

[9]

General Procedure for N-Acylation with an Acid Chloride

Materials:

-

This compound

-

Acid chloride (1.1 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane, THF, or Acetone)

-

Base (e.g., Triethylamine or Pyridine, 1.2 equivalents)

Procedure:

-

Dissolve this compound in the anhydrous solvent and cool the solution to 0 °C in an ice bath.

-

Add the base to the solution.

-

Slowly add the acid chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide by recrystallization or column chromatography.

[5]

In conclusion, this compound is a highly valuable and versatile building block in heterocyclic chemistry. Its accessible synthesis and the reactivity of its primary amine group provide a gateway to a vast chemical space of novel thiazole-containing compounds with significant potential in drug discovery and materials science. The protocols and data presented herein serve as a comprehensive guide for researchers looking to harness the synthetic potential of this important intermediate.

References

- 1. Thiazole synthesis [organic-chemistry.org]

- 2. spectrabase.com [spectrabase.com]

- 3. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 5. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemscene.com [chemscene.com]

- 9. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of Thiazol-2-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for Thiazol-2-ylmethanamine (CAS RN: 55661-33-1), also known as 2-(Aminomethyl)thiazole. The information is compiled and presented to ensure safe laboratory practices for professionals involved in research and development.

Section 1: Chemical Identification and Physical Properties

This compound is a heterocyclic compound utilized in various chemical syntheses. Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂S | |

| Molecular Weight | 114.17 g/mol | |

| CAS Number | 55661-33-1 | |

| Appearance | Colorless to Yellow to Orange clear liquid | |

| Boiling Point | 95 °C at 14 mmHg | |

| Density | 1.204 g/mL at 25 °C | |

| Refractive Index | n20/D 1.569 | |

| Flash Point | 104.4 °C (219.9 °F) - closed cup | |

| Purity | >95.0% (GC) |

A hydrochloride salt of this compound also exists (CAS RN: 850852-85-6), which is a solid. This guide primarily focuses on the liquid form.

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | GHS Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Danger | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H314: Causes severe skin burns and eye damage |

Note: The signal word "Danger" is used due to the skin corrosion hazard.

Hazard Pictograms:

-

GHS05: Corrosion

-

GHS07: Exclamation Mark

Section 3: Safe Handling and Storage

Proper handling and storage are crucial to minimize risks associated with this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat. Ensure that skin is not exposed.

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mist.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools.

-

Handle under an inert atmosphere as the compound is air sensitive.

Storage Conditions:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly sealed.

-

Recommended storage temperature is between 2-8°C.

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Store in a locked-up location.

The following diagram illustrates the general workflow for safely handling this compound.

Section 4: First-Aid Measures

In case of exposure, immediate action is necessary.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediately call a POISON CENTER or doctor. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. |

Section 5: Fire-Fighting and Spill Response

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

-

Specific Hazards: Combustion may produce toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides. Vapors may form explosive mixtures with air.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Spill Response:

-

Minor Spills: Remove all ignition sources. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

-

Major Spills: Evacuate the area and ensure adequate ventilation. Prevent the spill from entering drains. Contain the spill and follow the procedures for a minor spill.

-

Cleanup: Wash the spill area thoroughly with soap and water.

The interconnectedness of hazards associated with this compound is depicted in the following diagram.

Section 6: Experimental Protocols for Safety Assessment

Detailed experimental protocols for this compound are not publicly available. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for chemical safety testing. Below are generalized methodologies for key experiments.

1. Flash Point Determination (Closed-Cup Method)

-

Principle: This method determines the lowest temperature at which a liquid gives off enough vapor to ignite in the presence of an ignition source in a closed vessel.

-

Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Tag Closed Tester).

-

Methodology (Generalized):

-

A sample of the substance is placed in the test cup of the apparatus.

-

The lid is closed, and the sample is heated at a slow, constant rate.

-

An ignition source is directed into the cup at regular temperature intervals.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the sample to ignite with a distinct flash.

-

2. Skin Corrosion/Irritation Assessment (In Vitro Model)

-

Principle: This test uses a reconstituted human epidermis (RhE) model to assess the potential of a chemical to cause skin corrosion or irritation.

-

Methodology (Generalized - OECD TG 431/439):

-

Small, circular sections of the RhE tissue are dosed with the test chemical.

-

The tissues are incubated for a specific period (e.g., 3 minutes to 4 hours).

-

After exposure, the tissues are rinsed and transferred to a solution containing a cell viability marker (e.g., MTT).

-

The viability of the tissue is determined by measuring the amount of formazan dye produced, which correlates with the number of living cells.

-

The chemical is classified as corrosive or an irritant based on the reduction in cell viability compared to negative controls.

-

3. Acute Oral Toxicity Assessment (Up-and-Down Procedure)

-

Principle: This method involves dosing animals sequentially to identify the dose that is lethal to 50% of the test population (LD50). The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

-

Methodology (Generalized - OECD TG 425):

-

A single animal (typically a rodent) is dosed with the substance at a starting dose level selected from a series of fixed dose levels.

-

The animal is observed for signs of toxicity and mortality over a defined period (e.g., 14 days).

-

If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose.

-

This process is continued until specific stopping criteria are met.

-

The LD50 value and confidence intervals are then calculated using the maximum likelihood method.

-

Section 7: Disposal Considerations

-

Dispose of this chemical and its container in accordance with local, regional, and national regulations.

-

It is recommended to use a licensed professional waste disposal service.

-

Do not allow the product to enter drains or waterways.

This guide is intended for informational purposes and should be used in conjunction with a complete Safety Data Sheet (SDS) from the supplier. Always prioritize safety and follow established laboratory protocols.

Reactivity of the Amine Group in Thiazol-2-ylmethanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazol-2-ylmethanamine is a pivotal structural motif in medicinal chemistry and drug discovery, valued for its versatile reactivity and presence in numerous biologically active compounds.[1] This technical guide provides a comprehensive analysis of the reactivity of its primary amine group. Key aspects including basicity, nucleophilicity, and participation in fundamental organic reactions such as acylation, alkylation, and Schiff base formation are explored in detail. This document synthesizes available data, presents detailed experimental protocols for key transformations, and offers visualizations of reaction workflows to serve as a valuable resource for researchers in the field.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in pharmaceutical sciences, forming the core of a wide array of therapeutic agents, from antibiotics to anticancer drugs.[1][2] The unique electronic properties of this sulfur- and nitrogen-containing heterocycle significantly influence the reactivity of its substituents. This compound, featuring a primary amine separated from the ring by a methylene linker, presents a fascinating case study in reactivity, where the electron-withdrawing nature of the thiazole ring modulates the nucleophilic and basic character of the amine. Understanding this interplay is crucial for the rational design and synthesis of novel drug candidates.

Core Reactivity Principles: Basicity and Nucleophilicity

The conjugate acid of the parent thiazole has a pKa of 2.5, indicating it is a weak base.[2] For a related compound, ethyl 2-(aminomethyl)thiazole-4-carboxylate, the predicted pKa of the protonated amino group is 2.60.[3] This suggests that the exocyclic amine in this compound is significantly less basic than typical alkylamines (pKa ~10-11). This reduced basicity is attributed to the electron-withdrawing inductive effect of the adjacent thiazole ring.

Despite its reduced basicity, the amine group remains a competent nucleophile, readily participating in a variety of bond-forming reactions. Kinetic studies on related 2-amino-4-arylthiazoles have allowed for their positioning on the Mayr nucleophilicity scale, demonstrating their capacity to react with electrophiles.[4]

Key Reactions of the Amine Group

The amine group of this compound undergoes a range of classical amine reactions, making it a versatile building block for the synthesis of diverse molecular architectures.

Acylation: Formation of Amides

Acylation of the primary amine to form amides is a common and robust transformation. This reaction is typically achieved using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. The resulting amide derivatives are prevalent in many biologically active molecules.

Table 1: Summary of Acylation Reactions on Thiazole Scaffolds

| Acylating Agent | Amine Substrate | Solvent/Base | Conditions | Yield | Reference |

| Acetyl Chloride | 2-Aminothiazole | Dry Acetone | Reflux, 2h | N/A | [5] |

| Phenyl Boronic Acids | 2-Amino-6-bromobenzothiazole | Pd(PPh3)4, 1,4-Dioxane/H2O | 80-100 °C | 80-85% | [6] |

This protocol is adapted from the acylation of 2-aminothiazole.[5]

-

Dissolution: Dissolve this compound (1 equivalent) in dry acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Acylating Agent: Add the desired acyl chloride (1 equivalent) dropwise to the stirred solution.

-

Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. Pour the reaction mixture into cold, acidified water to precipitate the N-acylated product.

-

Isolation: Collect the solid product by filtration, wash with cold acetone, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate.

Alkylation: Synthesis of Secondary and Tertiary Amines

Alkylation of the amine group provides access to secondary and tertiary amines, further expanding the molecular diversity of this compound derivatives. Direct alkylation with alkyl halides can be challenging to control, often leading to over-alkylation. Reductive amination offers a more controlled, alternative approach.

This is a general procedure for reductive amination.[7][8][9]

-

Imine Formation: In a round-bottom flask, dissolve this compound (1 equivalent) and an aldehyde or ketone (1 equivalent) in a suitable solvent such as methanol or 1,2-dichloroethane.

-

Drying: Add a drying agent, such as anhydrous sodium sulfate, and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Schiff Base Formation: Condensation with Carbonyls

The reaction of the primary amine with aldehydes or ketones yields imines, also known as Schiff bases. These compounds are valuable intermediates and exhibit a range of biological activities.

Table 2: Conditions for Schiff Base Formation with Thiazole Amines

| Amine Substrate | Carbonyl Substrate | Solvent/Catalyst | Conditions | Reference |

| Naphtha[1,2-d]thiazol-2-amine | Aromatic Aldehydes | Glacial Acetic Acid | Reflux, 8h | [10] |

| 2-Amino-4-phenyl thiazole | 3-Aldehydosalicylic acid | Ethanol / Glacial Acetic Acid | Reflux, 4-5h | [11] |

This protocol is adapted from the synthesis of Schiff bases from naphtha[1,2-d]thiazol-2-amine.[10]

-

Dissolution: Dissolve this compound (1 equivalent) in glacial acetic acid in a round-bottom flask.

-

Addition of Carbonyl: Add a solution of the desired aldehyde or ketone (1 equivalent) in glacial acetic acid dropwise to the stirred amine solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours.

-

Work-up: Upon completion, pour the reaction mixture onto crushed ice to precipitate the Schiff base.

-

Isolation: Filter the solid product, wash thoroughly with water, and dry.

-

Purification: Recrystallize the crude product from ethanol to obtain the pure Schiff base.

Visualizing Reaction Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a generalized experimental workflow for the derivatization of the amine group and a schematic of a typical acylation reaction.

Caption: General experimental workflow for the derivatization of this compound.

Caption: Simplified pathway for the acylation of this compound.

Conclusion

The primary amine group of this compound, while exhibiting reduced basicity due to the electronic influence of the thiazole ring, remains a versatile and reactive nucleophile. Its participation in fundamental reactions such as acylation, alkylation, and Schiff base formation is well-established, providing a robust platform for the synthesis of a wide range of derivatives. The experimental protocols and reactivity principles outlined in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this compound as a key building block in the design and synthesis of novel therapeutic agents. Further quantitative studies on the pKa and reaction kinetics of this specific molecule would be of significant value to the scientific community.

References

- 1. benchchem.com [benchchem.com]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. Buy Ethyl 2-(aminomethyl)thiazole-4-carboxylate | 91711-96-5 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijper.org [ijper.org]

The Expanding Therapeutic Potential of Thiazol-2-ylmethanamine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[1] Among its myriad derivatives, Thiazol-2-ylmethanamine and its analogs are emerging as a versatile and promising class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, potential applications, and mechanisms of action of this compound derivatives, offering a valuable resource for researchers engaged in drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives often employs well-established synthetic routes for 2-aminothiazoles, followed by functionalization. The Hantzsch thiazole synthesis remains a classical and widely utilized method, involving the condensation of α-haloketones with thioamides.[2][3] One-pot procedures are also favored for their efficiency, reacting α-haloketones and substituted thioamides to produce structurally diverse thiazoles in good yields.[2] For N-substituted derivatives, a common strategy involves the reaction of 2-aminothiazole with various electrophiles. For instance, N-(thiazol-2-yl)acetamides can be synthesized by reacting 2-aminothiazole with acetyl chloride.[4]

A general synthetic workflow for obtaining N-substituted this compound derivatives can be conceptualized as follows:

Potential Therapeutic Applications and Quantitative Data

Derivatives of this compound have demonstrated significant potential across various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. The following tables summarize key quantitative data for various biological activities.

Anticancer Activity

Thiazole derivatives are potent anticancer agents, often acting as kinase inhibitors.[5][6][7] They have been shown to target several kinases involved in cancer cell proliferation and survival, such as c-Met, FGFR1, and Aurora kinases.[8][9][10]

| Compound Class | Target | IC50/Ki | Cell Line | Reference |

| Thiazole carboxamides | c-Met | 29.05 nM - 56.64 nM | MKN-45 | [8] |

| Thiazolyl-chalcones | - | <10 µM | BGC-823, PC-3, NCI-H460, BEL-7402 | [11] |

| Thiazole-naphthalene derivatives | Tubulin Polymerization | - | - | [12] |

| Thiazole derivatives | VEGFR-2 | 0.15 µM | - | [12] |

| Thiazole and thiadiazole derivatives | - | 7.22 - 9.35 µg/mL | HepG2, MCF-7, HCT-116, PC-3 | [6] |

Neurodegenerative Diseases

In the context of neurodegenerative disorders like Alzheimer's disease, this compound analogs have shown promise as inhibitors of key enzymes such as acetylcholinesterase (AChE).[13] The inhibition of AChE increases the levels of the neurotransmitter acetylcholine, which is beneficial for cognitive function.[1]

| Compound Class | Target | IC50/Ki | Reference |

| Thiazole-based derivatives | Acetylcholinesterase (AChE) | 103.24 nM - 500.56 nM | [13] |

| 4-(4-Chlorophenyl)thiazol-2-amines | DNase I | 79.79 µM | [14] |

| 4-(4-Chlorophenyl)thiazol-2-amines | 5-Lipoxygenase (5-LO) | 50 nM | [14] |

Antimicrobial Activity

The thiazole scaffold is a well-established pharmacophore in antimicrobial drug discovery.[15][16] Derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[14]

| Compound Class | Organism | MIC | Reference |

| N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine (8C) | E. coli | 6.25 µg/mL | [14] |

| N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine (8C) | S. typhi | 25 µg/mL | [14] |

| N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine (8C) | P. aeruginosa | 25 µg/mL | [14] |

| N-(6-arylbenzo[d]thiazol-2-yl)acetamides | E. coli | Good activity at 40 µg/mL | [17] |

Other Biological Activities

This compound derivatives have also been investigated as antagonists for G-protein coupled receptors (GPCRs), such as dopamine receptors, which are important targets for antipsychotic drugs.[18][19]

| Compound Class | Target | Ki | Reference |

| (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]thiazole (NRA0045) | Dopamine D4.4 Receptor | 0.55 nM | [18] |

| (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]thiazole (NRA0045) | Dopamine D4.7 Receptor | 0.54 nM | [18] |

Signaling Pathways and Mechanisms of Action

A key mechanism through which thiazole derivatives exert their anticancer effects is the inhibition of protein kinases within critical signaling pathways. The PI3K/Akt/mTOR pathway, which is frequently overactive in cancer, is a prominent target.[3] Inhibition of kinases in this pathway can lead to decreased cell proliferation and increased apoptosis.

Detailed Experimental Protocols

General Procedure for the Synthesis of N-(thiazol-2-yl)acetamides[4]

-

A mixture of the appropriate 2-aminothiazole (1 equivalent) and acetyl chloride (1 equivalent) is prepared in dry acetone.

-

The reaction mixture is refluxed for 2 hours.

-

After cooling to room temperature, the mixture is poured into acidified cold water.

-

The resulting solid precipitate is collected by filtration and washed with cold acetone.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the desired N-(thiazol-2-yl)acetamide.

In Vitro Kinase Inhibition Assay (Luminescence-Based)[13]

This protocol outlines a general procedure for determining the IC50 values of test compounds against a specific kinase.

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

-

Prepare stock solutions of the kinase, its specific substrate peptide, and ATP in the kinase assay buffer.

-

Prepare serial dilutions of the this compound test compound in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure (96-well plate format):

-

Add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.

-

Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

MTT Cell Viability Assay[2][20][21]

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well.

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a further 24-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 0.5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in serum-free media.

-

Remove the treatment media from the wells and add 100 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully aspirate the MTT solution from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 560-590 nm using a microplate reader.

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)[1][22][23][24][25]

This colorimetric assay is used to screen for AChE inhibitors.

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

AChE Solution: Prepare a working solution of AChE from a stock solution in the assay buffer.

-

DTNB Solution: 5,5'-dithiobis(2-nitrobenzoic acid) in assay buffer.

-

ATCI Solution: Acetylthiocholine iodide in deionized water (prepare fresh).

-

Inhibitor Solutions: Prepare serial dilutions of the this compound test compounds.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the assay buffer, DTNB solution, and the test compound or vehicle control.

-

Add the AChE solution to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., every minute for 10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer, neuroprotective, and antimicrobial effects, underscore the significant potential of this class of compounds. The synthetic accessibility and the possibility for extensive structural modification provide a rich area for further exploration and optimization. This technical guide serves as a foundational resource for researchers aiming to harness the therapeutic potential of this compound derivatives in their drug discovery endeavors. Further investigation into the structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of next-generation therapeutics based on this remarkable scaffold.

References

- 1. attogene.com [attogene.com]

- 2. researchhub.com [researchhub.com]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and anticancer evaluation of thiazolyl-chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medmedchem.com [medmedchem.com]

- 17. mdpi.com [mdpi.com]

- 18. In vitro and in vivo characterization of the dopamine D4 receptor, serotonin 5-HT2A receptor and alpha-1 adrenoceptor antagonist (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]thiazole (NRA0045) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel dopamine receptor 3 antagonists inhibit the growth of primary and temozolomide resistant glioblastoma cells | PLOS One [journals.plos.org]

Methodological & Application

Application Notes: Synthesis of Thiazol-2-ylmethanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Thiazol-2-ylmethanamine derivatives, in particular, serve as crucial building blocks for therapeutic agents due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document provides detailed protocols for the synthesis of this compound and its N-substituted derivatives, focusing on common and efficient laboratory-scale procedures. Key strategies covered include the preparation of a versatile 2-(chloromethyl)thiazole intermediate, reduction of a nitrile precursor, and direct N-alkylation for derivatization.

General Synthetic Strategies

The synthesis of this compound derivatives can be approached through several strategic pathways. The most common routes involve the preparation of a key intermediate which is then converted to the desired amine. Two primary strategies are outlined below:

-

The Halide Intermediate Route: This approach involves the synthesis of a 2-(halomethyl)thiazole, typically 2-(chloromethyl)thiazole. This reactive intermediate is then subjected to nucleophilic substitution with an amine source. For the synthesis of the primary amine, a protected nitrogen nucleophile like potassium phthalimide (the Gabriel Synthesis) is often used to prevent over-alkylation. For N-substituted derivatives, primary or secondary amines can be used directly.[4]

-